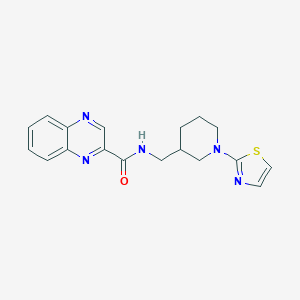N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)quinoxaline-2-carboxamide
CAS No.: 1706284-14-1
Cat. No.: VC4384871
Molecular Formula: C18H19N5OS
Molecular Weight: 353.44
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1706284-14-1 |
|---|---|
| Molecular Formula | C18H19N5OS |
| Molecular Weight | 353.44 |
| IUPAC Name | N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]quinoxaline-2-carboxamide |
| Standard InChI | InChI=1S/C18H19N5OS/c24-17(16-11-20-14-5-1-2-6-15(14)22-16)21-10-13-4-3-8-23(12-13)18-19-7-9-25-18/h1-2,5-7,9,11,13H,3-4,8,10,12H2,(H,21,24) |
| Standard InChI Key | VSMDKIMPLDQHDD-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=NC4=CC=CC=C4N=C3 |
Introduction
Chemical Structure and Physicochemical Properties
The compound features:
-
A quinoxaline core (a bicyclic system with two fused pyrazine rings), known for DNA intercalation and enzyme inhibition .
-
A thiazole-piperidine side chain, which enhances bioavailability and target specificity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 353.44 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| Topological Polar Surface Area | 97.9 Ų |
| LogP (Octanol-Water) | 2.8 (predicted) |
The thiazole ring contributes to metabolic stability, while the piperidine moiety improves solubility and membrane permeability .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves multi-step reactions:
-
Quinoxaline-2-carboxylic Acid Activation: The quinoxaline core is functionalized via coupling reagents (e.g., HATU) to form an active ester .
-
Piperidine-Thiazole Intermediate Preparation: 1-(Thiazol-2-yl)piperidine is synthesized by nucleophilic substitution of 2-chlorothiazole with piperidine under reflux .
-
Amide Bond Formation: The activated quinoxaline derivative reacts with the piperidine-thiazole intermediate in the presence of a base (e.g., KCO) to yield the final product .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Intermediate Synthesis | Piperidine, 2-chlorothiazole, 100°C, 2.5 h | 65–85 |
| Amide Coupling | HATU, DMF, collidine, 0°C to RT | 70–80 |
Optimization studies highlight the critical role of solvent choice (DMF or THF) and catalytic KI to enhance reaction efficiency .
Biological Activities and Mechanisms
Antimicrobial Activity
Quinoxaline-thiazole hybrids exhibit broad-spectrum antimicrobial effects:
-
Antibacterial: MIC values of 5–10 µg/mL against Staphylococcus aureus and Escherichia coli due to DNA gyrase inhibition .
-
Antitubercular: Quinoxaline derivatives target mycobacterial InhA enoyl-ACP reductase, with MICs as low as 5 µg/mL .
Anticancer Activity
-
Cytotoxicity: IC values of 2–10 µM against MCF-7 (breast) and A549 (lung) cancer cells .
-
Mechanism: DNA intercalation and topoisomerase II inhibition disrupt replication . Molecular docking studies reveal strong binding to kinase domains (e.g., EGFR, VEGFR2) .
Recent Advances and Clinical Prospects
Structural Modifications
-
Chiral Derivatives: Introducing stereocenters in the piperidine ring improves target selectivity (e.g., 3R-isomer shows 3-fold higher activity) .
-
Prodrug Strategies: Phosphonate esters enhance solubility and tissue penetration .
Preclinical Studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume